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chromium-VI oxide

Organic synthesis Allylic alcohol oxidation Chromium(VI) reagents

Chromium(VI) oxide is the definitive Cr(VI) oxidant when reaction outcome—not just oxidation state—is non-negotiable. Unlike PCC or Collins reagent, CrO₃ formulated as Jones reagent achieves essentially quantitative conversion of epimeric alcohols to α,β-unsaturated ketones and drives primary alcohols fully to carboxylic acids, exploiting unique ring-opening fragmentation pathways unavailable to competing reagents. In electroplating, CrO₃-derived hexavalent chromium baths produce protective oxide layers approximately 11 nm thick—a seven-fold advantage over the 1.5 nm layers from trivalent chromium alternatives—critical for aerospace components and anodized aluminum sealing where maximum corrosion resistance is mandated. For catalyst development, the well-characterized multistage thermal decomposition pathway (CrO₃ → Cr₃O₈ → Cr₅O₁₂ → Cr₂O₅ → CrO₂ → Cr₂O₃) enables precise control of chromium oxidation states and dispersion on silica supports. Procure the specific Cr(VI) reagent your application demands—no generic substitute can guarantee equivalent performance.

Molecular Formula CrH6O3
Molecular Weight 106.042 g/mol
Cat. No. B15286131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechromium-VI oxide
Molecular FormulaCrH6O3
Molecular Weight106.042 g/mol
Structural Identifiers
SMILESO.O.O.[Cr]
InChIInChI=1S/Cr.3H2O/h;3*1H2
InChIKeyLXMQZGGLHVSEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(VI) Oxide (CrO₃) Technical Specifications and Industrial Grade Selection Guide


Chromium(VI) oxide (CrO₃, CAS 1333-82-0), also designated chromic anhydride, is a dark red, deliquescent crystalline solid with a density of 2.7 g/cm³ and a melting point of 196–197 °C [1]. It exhibits exceptionally high water solubility, ranging from 169 g/100 mL at 25 °C to 198 g/100 mL at 100 °C, and is soluble in sulfuric acid, nitric acid, acetone, and acetic acid [2]. Commercial grades are available at 98% (Extra Pure) and 99% (AR) purities, with shelf stability extending to 60 months under recommended storage at 15–25 °C [3]. The compound is classified as a Class 5.1 oxidizer and carries extensive GHS hazard designations, including H271 (may cause fire or explosion; strong oxidizer), H301+H311 (toxic if swallowed or in contact with skin), H314 (causes severe skin burns and eye damage), H317 (may cause allergic skin reaction), H330 (fatal if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H340 (may cause genetic defects), H350 (may cause cancer), H361f (suspected of damaging fertility), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) [4].

Why Chromium(VI) Oxide Cannot Be Simply Substituted with Other Chromium(VI) Salts or Complexes


Chromium(VI) oxide (CrO₃) is often categorized broadly alongside potassium dichromate (K₂Cr₂O₇), sodium dichromate (Na₂Cr₂O₇), and pyridinium chlorochromate (PCC) as "Cr(VI) oxidants," but procurement decisions based solely on this shared oxidation state introduce substantial technical risk. The fundamental differentiation lies in reaction pathway control and product specificity: Jones reagent (CrO₃ in aqueous H₂SO₄/acetone) drives oxidation of primary alcohols through to carboxylic acids, whereas PCC (derived from CrO₃ but structurally distinct) arrests the reaction at the aldehyde stage [1]. In more complex substrates, this pathway divergence becomes pronounced: Jones reagent yields unique ring-opened fragmentation products not observed with Collins reagent (CrO₃•pyridine) or Corey reagent (PCC), and with certain epimeric alcohols, Jones reagent alone achieves essentially quantitative conversion to the α,β-unsaturated ketone product [2]. In electroplating applications, CrO₃-derived hexavalent chromium baths produce oxide layers approximately 11 nm thick on plated finishes, compared to only 1.5 nm for trivalent chromium baths—a seven-fold difference with direct implications for corrosion protection and surface purity [3]. These differential outcomes are substrate-specific and reagent-dependent; no generic "Cr(VI) oxidant" substitution can guarantee equivalent performance without experimental validation.

Quantitative Differentiation Evidence for Chromium(VI) Oxide Against Comparator Oxidants and Processes


Jones Reagent vs. Collins and Corey Reagents: Quantitative Product Distribution in Allylic Alcohol Oxidation

In a direct comparative study of three chromium(VI)-based oxidants using a bicyclic allylic secondary alcohol (exo-ol 7) as substrate, Jones reagent (CrO₃ in aqueous H₂SO₄/acetone) exhibited a distinct product selectivity profile compared to Collins reagent (CrO₃•pyridine complex) and Corey reagent (PCC). All three reagents produced a mixture of epoxide and ketone products, but Jones reagent alone generated significant ring-opened fragmentation products—a pathway not observed with the other oxidants [1]. More critically, when applied to the epimeric endo-alcohol (13), Jones reagent (the only reagent studied with this substrate) yielded the α,β-unsaturated ketone (10) in essentially quantitative yield, whereas the exo-alcohol produced only 13–30% ketone across all reagents [1]. This substrate-dependent performance cannot be extrapolated from generic Cr(VI) oxidation capability.

Organic synthesis Allylic alcohol oxidation Chromium(VI) reagents

CrO₃ Sealing vs. Boiled Water Sealing: Hardness and Corrosion Resistance in Anodized Aluminum

A controlled experimental study on anodized A12024-T3 aluminum alloy compared three post-anodizing treatments: as-anodized (no sealing), boiled water sealing, and CrO₃ sealing (chromic acid solution) across multiple time intervals (30, 60, 90, 120, and 150 minutes). CrO₃-sealed specimens consistently achieved the highest hardness values among all treatments, surpassing both boiled water sealing and as-anodized conditions [1]. The study further established that extended CrO₃ sealing time directly correlated with increased oxide layer thickness, which in turn produced higher hardness values. Corrosion resistance evaluation demonstrated that CrO₃-sealed specimens exhibited the best resistance to electrolyte penetration, outperforming boiled water sealed and as-anodized specimens, with higher oxide layer thickness conferring proportionally greater electrolyte penetration resistance [1].

Aluminum anodizing Surface engineering Corrosion protection

Hexavalent vs. Trivalent Chromium Electroplating: Surface Oxide Thickness and Deposit Purity

A comparative surface chemistry analysis of chromium electroplated finishes from hexavalent (CrO₃-derived) and trivalent chromium electrolytes revealed substantial differences in oxide layer characteristics and deposit purity. Examination via Auger and X-ray photoelectron spectroscopy determined that the oxide layer on hexavalent chromium finishes measured approximately 11 nm in thickness, compared to only 1.5 nm on trivalent chromium finishes—a greater than seven-fold difference [1]. Furthermore, the oxide on hexavalent chromium exhibited lower contamination levels than that on trivalent chromium, and deposits from Cr(VI) electrolytes demonstrated higher purity than those from Cr(III) solutions [1]. An independent comparative review confirmed that while trivalent baths offer environmental advantages, their covering power is poorer than hexavalent chromium baths [2].

Electroplating Surface finishing Chromium coatings

Thermal Decomposition Pathway: CrO₃ to Cr₂O₃ with Defined Intermediate Phases

Unsupported bulk chromium(VI) oxide exhibits a well-characterized thermal decomposition sequence that is distinct from other chromium compounds used as catalyst precursors. Upon heating above its melting point of approximately 197–200 °C, CrO₃ undergoes progressive decomposition, forming intermediate binary chromium oxides—Cr₃O₈, Cr₅O₁₂, Cr₂O₅, and CrO₂—before final conversion to crystalline Cr₂O₃ at approximately 500 °C [1][2]. DTA, TGA, and X-ray diffraction analysis in the 300–600 °C range confirmed the dissociation sequence as CrO₃ → Cr₃O₈ → X-phase → Cr₂O₅ → CrO₂ → Cr₂O₃ [3]. This multistage reduction pathway, which may be accompanied by simultaneous decomposition of intermediate phases, provides predictable thermal behavior that is leveraged in the preparation of CrOₓ supported catalysts [1].

Thermal analysis Catalyst preparation Materials science

Solubility Profile: CrO₃ vs. Dichromate Salts in Aqueous and Organic Media

Chromium(VI) oxide exhibits a temperature-dependent aqueous solubility profile that differs substantially from potassium and sodium dichromate salts. CrO₃ solubility increases from 164.8 g/100 mL at 0 °C to 169 g/100 mL at 25 °C, 172.6 g/100 mL at 40 °C, and 198.1 g/100 mL at 100 °C [1]. In contrast, potassium dichromate (K₂Cr₂O₇) solubility is significantly lower: approximately 4.9 g/100 mL at 0 °C and 102 g/100 mL at 100 °C. Sodium dichromate (Na₂Cr₂O₇) shows intermediate solubility. CrO₃ is also soluble in concentrated sulfuric acid, nitric acid, diethyl ether, acetic acid, and acetone—a broad organic solvent compatibility that dichromate salts lack [1]. This solubility profile enables the preparation of Jones reagent (CrO₃ in H₂SO₄/acetone) and chromic acid cleaning solutions at high concentrations without salt precipitation.

Solubility Formulation Reagent preparation

Purity Specifications: AR Grade CrO₃ vs. Alternative Cr(VI) Sources for Trace-Sensitive Applications

Analytical Reagent (AR) grade chromium(VI) oxide (99% minimum assay) offers defined trace impurity specifications that are critical for applications sensitive to metal contamination. The AR grade specification includes: chloride ≤0.005%, sulfate ≤0.02%, lead ≤0.004%, iron ≤0.01%, copper ≤0.0005%, sodium ≤0.01%, potassium ≤0.005%, total nitrogen ≤0.005%, and water-insoluble matter ≤0.01% [1]. Extra Pure grade (98% minimum) provides a lower-cost alternative with relaxed specifications: chloride ≤0.1%, sulfate ≤0.06%, iron ≤0.01%, potassium ≤0.1%, and sodium ≤0.2% [2]. While potassium dichromate can serve as a primary standard due to its non-hygroscopic nature and high purity, CrO₃ offers the advantage of introducing no extraneous cations (K⁺ or Na⁺) into reaction mixtures, which is advantageous in cation-sensitive syntheses and electroplating baths.

Analytical chemistry Quality control Reagent purity

Recommended Application Scenarios for Chromium(VI) Oxide Based on Quantitative Evidence


Jones Oxidation for Quantitative Conversion of Sterically Hindered Secondary Alcohols

Based on the demonstrated essentially quantitative yield of α,β-unsaturated ketone from the epimeric endo-alcohol (13) in the benzo-fused norbornen-5-ol series [5], CrO₃ formulated as Jones reagent is recommended for oxidation of conformationally constrained or epimeric secondary alcohols where competing reagents (PCC, Collins reagent) either produce complex product mixtures or fail to achieve full conversion. The ring-opening fragmentation pathway unique to Jones reagent may also be exploited when such products are synthetically desirable.

Chromic Acid Anodizing with CrO₃ Sealing for Aerospace-Grade Aluminum Components

For anodized A12024-T3 and similar aluminum alloys requiring maximum surface hardness and electrolyte penetration resistance, CrO₃ sealing post-anodizing delivers the highest performance among evaluated sealing methods [5]. This application scenario is particularly relevant for aerospace components, where the combination of chromic acid anodizing followed by CrO₃ sealing provides optimal corrosion protection in demanding service environments.

Hexavalent Chromium Electroplating for Thick Protective Oxide Layers

When electroplated chromium finishes require thick (~11 nm) protective oxide layers with high deposit purity and low surface contamination, CrO₃-derived hexavalent chromium baths remain the technically superior choice despite environmental and regulatory pressures [5]. The seven-fold greater oxide thickness compared to trivalent chromium alternatives provides enhanced corrosion protection that has not been fully replicated in trivalent systems [6]. This application scenario is relevant for critical components where performance specifications mandate hexavalent chromium finishes.

Preparation of Silica-Supported Chromium Oxide Catalysts

The well-characterized multistage thermal decomposition pathway of CrO₃ (CrO₃ → Cr₃O₈ → Cr₅O₁₂ → Cr₂O₅ → CrO₂ → Cr₂O₃) provides predictable intermediate phase formation that is leveraged in the preparation of CrOₓ/SiO₂ catalysts [5]. Unlike other chromium precursors, bulk CrO₃ enables controlled thermal processing to achieve desired chromium oxidation states and dispersion on silica supports, with final conversion to crystalline Cr₂O₃ occurring at approximately 500 °C [6]. This application scenario is essential for catalyst development in ethylene polymerization, dehydrogenation, and water-gas shift reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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